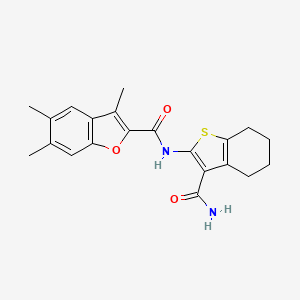

![molecular formula C16H14Cl2O3 B3016935 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 692261-05-5](/img/structure/B3016935.png)

2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is not directly studied in the provided papers. However, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, compounds with chloro and methoxy substituents on a benzaldehyde core have been synthesized and characterized, suggesting that the synthesis of the compound of interest might follow analogous strategies .

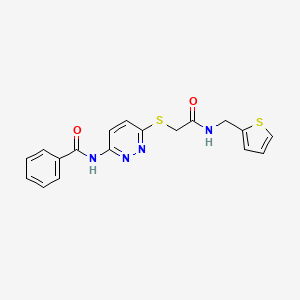

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of 4-Chloro-N'-(2-hydroxy-4-methoxybenzylidene)benzohydrazide and 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide . Additionally, the use of chlorobenzyl groups in the synthesis of complex molecules is exemplified in the preparation of a CCR5 antagonist . These methods could potentially be adapted for the synthesis of 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, using appropriate starting materials and reaction conditions.

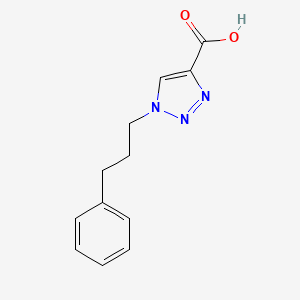

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure and atomic packing of synthesized compounds, as demonstrated in the study of a novel binary organic complex and the structure determination of a triazatriphosphine oxide derivative . The molecular structure of 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde could similarly be elucidated using XRD to confirm the formation of the compound and to understand its crystallography.

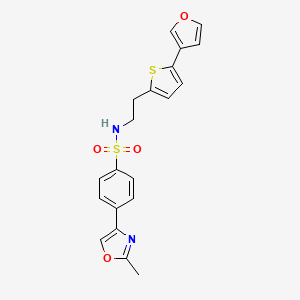

Chemical Reactions Analysis

The reactivity of chlorobenzaldehydes can be inferred from the synthesis of various compounds. For example, the reaction of 4-chlorobenzylzinc chloride with trimethoxybenzaldehyde resulted in a by-product with a complex structure . The chloro and methoxy groups on the benzaldehyde core are likely to influence the reactivity and selectivity of the compound in chemical reactions.

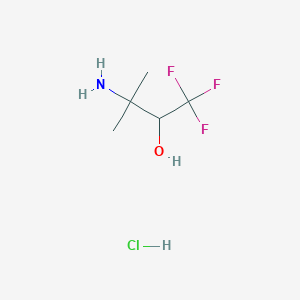

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various techniques. Thermochemical studies have provided insights into properties such as heat of fusion and entropy of fusion . Spectroscopic techniques, including IR, NMR, and UV-Vis, have been employed to characterize compounds and study their electronic properties . These methods could be applied to 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde to determine its physicochemical properties, such as solubility, melting point, and optical properties.

Case Studies

While no direct case studies on 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde were provided, the research on related compounds offers valuable case studies. For instance, the synthesis and characterization of a novel binary organic complex and the determination of the structure of a triazatriphosphine oxide derivative serve as case studies for the synthesis and analysis of complex organic molecules with chloro and alkoxy substituents. These studies can provide a framework for the investigation of the compound of interest.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of expanding our understanding of biochemical systems .

Mode of Action

It’s known that benzene derivatives can undergo nucleophilic reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways related to aromatic compounds and their derivatives .

Propriétés

IUPAC Name |

2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-20-15-7-12(9-19)14(18)8-16(15)21-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMHTMWDPTVETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)

![1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3016868.png)